molecular formula C15H17F3N2O2S B2874649 N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351632-49-9

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2874649
CAS No.: 1351632-49-9
M. Wt: 346.37
InChI Key: KGYJJPWJJKHHKA-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[45]decane-8-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, and a spirocyclic structure incorporating oxygen, sulfur, and nitrogen atoms

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions would likely involve further studies to understand the properties and potential applications of this compound. This could include in-depth studies on its synthesis, reactivity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic core. . This process often requires specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[45]decane-8-carboxamide is unique due to its specific combination of a trifluoromethyl group and a spirocyclic structure incorporating oxygen, sulfur, and nitrogen atoms

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2S/c16-15(17,18)11-2-1-3-12(10-11)19-13(21)20-6-4-14(5-7-20)22-8-9-23-14/h1-3,10H,4-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYJJPWJJKHHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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